molecular formula C10H10N2O5S B5792818 1-[(4-nitrophenyl)sulfonyl]-2-pyrrolidinone

1-[(4-nitrophenyl)sulfonyl]-2-pyrrolidinone

Cat. No. B5792818
M. Wt: 270.26 g/mol
InChI Key: CIOSHDCJNIISTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-nitrophenyl)sulfonyl]-2-pyrrolidinone, commonly known as NIPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NIPS is a sulfonamide derivative that is widely used as a tool for protein labeling and modification. The compound is highly reactive and can covalently bind to amino acid residues, making it an ideal reagent for site-specific protein labeling.

Mechanism of Action

The mechanism of action of NIPS involves the covalent modification of amino acid residues within proteins. The sulfonamide group of NIPS reacts with the amino group of lysine residues or the N-terminus of proteins, forming a stable covalent bond. The reaction is highly specific, allowing for the selective labeling or modification of individual proteins or protein domains.
Biochemical and Physiological Effects
NIPS has been shown to have minimal effects on the biochemical and physiological properties of proteins. The covalent modification of proteins with NIPS does not significantly alter their structure or function, making it a valuable tool for studying protein interactions and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NIPS in lab experiments is its high specificity for lysine residues and N-termini of proteins. This allows for the selective labeling or modification of individual proteins or protein domains, enabling the study of complex protein interactions and signaling pathways. However, one limitation of using NIPS is its relatively low reactivity towards certain amino acid residues, such as cysteine and histidine. Additionally, the covalent modification of proteins with NIPS can potentially interfere with their biological activity, although this is generally not a significant concern.

Future Directions

There are numerous future directions for the use of NIPS in scientific research. One potential application is in the development of novel protein therapeutics, where NIPS could be used to selectively modify proteins to enhance their stability, activity, or targeting. Another potential area of research is in the study of protein-protein interactions in complex biological systems, such as the immune system or the brain. Overall, the unique properties of NIPS make it a valuable tool for advancing our understanding of the complex biological processes that underlie human health and disease.

Synthesis Methods

The synthesis of NIPS involves the reaction of 4-nitrobenzenesulfonyl chloride with pyrrolidin-2-one in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The synthesis of NIPS is straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

NIPS has numerous applications in scientific research, particularly in the field of protein chemistry. The compound can be used to selectively label proteins with fluorescent dyes or other chemical moieties, allowing for the visualization and tracking of proteins within cells and tissues. NIPS has also been used to modify proteins with small molecules or peptides, enabling the study of protein-protein interactions and signaling pathways.

properties

IUPAC Name

1-(4-nitrophenyl)sulfonylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5S/c13-10-2-1-7-11(10)18(16,17)9-5-3-8(4-6-9)12(14)15/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOSHDCJNIISTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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